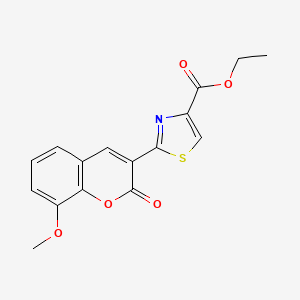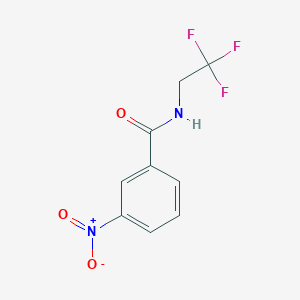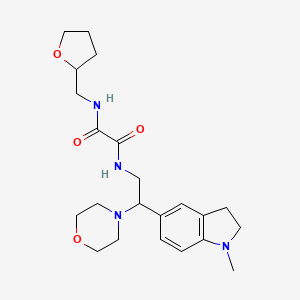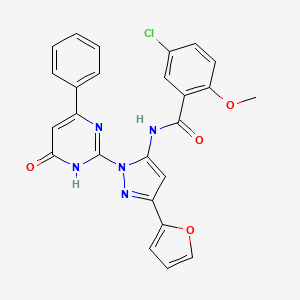
5-chloro-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C25H18ClN5O4 and its molecular weight is 487.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
A series of studies have focused on the synthesis of pyrazole derivatives, exploring various synthetic routes and chemical reactions to produce compounds with potential biological activities. For example, compounds derived from 5-chloro-2-methoxybenzamide have been synthesized through reactions with methylhydrazine or phenylhydrazine, leading to the formation of pyrazoline derivatives. These compounds were further modified to produce a variety of derivatives, each characterized by chemical and spectroscopic evidence to confirm their structures (Abdulla et al., 2014). Similarly, other studies have focused on synthesizing pyrazole and imidazole derivatives using the Mannich base method, confirming the structures of the synthesized compounds through IR, 1H NMR, 13C NMR, Mass, and elemental analysis (Idhayadhulla et al., 2012).
Biological Activities
Several research efforts have been directed toward evaluating the biological activities of pyrazole derivatives, including antimicrobial, anti-inflammatory, and antiproliferative effects. For instance, novel bis-α,β-unsaturated ketones and fused Thieno[2,3-b]pyridine derivatives were synthesized and assessed for their antimicrobial properties, demonstrating the potential for these compounds to act as prospective antimicrobials (Altalbawy, 2013). Another study synthesized thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory properties, providing evidence of significant biological activities in specific derivatives (Selvam et al., 2012).
Structural Analysis and Molecular Docking
Research on the structural analysis of pyrazole-based compounds, including X-ray crystallography and molecular docking studies, has provided detailed insights into the molecular configurations and potential interaction mechanisms with biological targets. For example, the crystal structures of certain pyrazole derivatives were elucidated, revealing stereochemical peculiarities and suggesting the impossibility of transformation into specific heterocyclic moieties through thermal intramolecular reactions (Borisova et al., 2016). Additionally, molecular docking studies have been conducted to predict the interactions between synthesized compounds and protein targets, offering a theoretical basis for understanding the anti-inflammatory and antibacterial activities of these compounds (Ravula et al., 2016).
Propriétés
IUPAC Name |
5-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O4/c1-34-20-10-9-16(26)12-17(20)24(33)28-22-13-19(21-8-5-11-35-21)30-31(22)25-27-18(14-23(32)29-25)15-6-3-2-4-7-15/h2-14H,1H3,(H,28,33)(H,27,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAGOUUEOFHZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2811291.png)

![3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2811293.png)
![4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2811294.png)
![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2811297.png)
![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-enamide](/img/structure/B2811301.png)
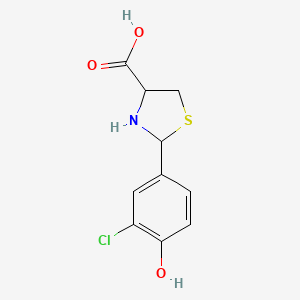
![(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B2811305.png)
